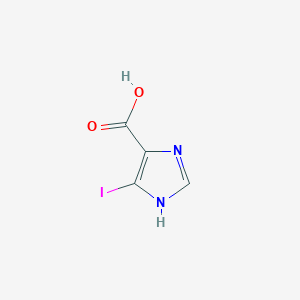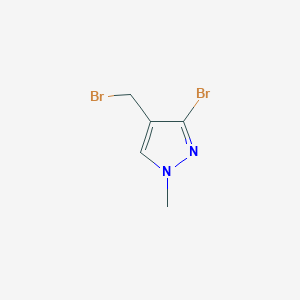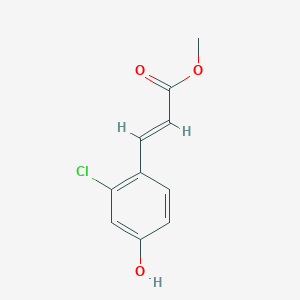![molecular formula C7H3LiN2O2S B15248248 Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
Lithium thiazolo[5,4-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithiumthiazolo[5,4-c]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithiumthiazolo[5,4-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of lithiumthiazolo[5,4-c]pyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Lithiumthiazolo[5,4-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazolo[5,4-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
Lithiumthiazolo[5,4-c]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of lithiumthiazolo[5,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom in the pyridine ring.
Thiazolo[3,2-a]pyridine: Another related compound with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness
Lithiumthiazolo[5,4-c]pyridine-2-carboxylate is unique due to its specific ring fusion pattern and the presence of a lithium ion, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H3LiN2O2S |
|---|---|
Peso molecular |
186.1 g/mol |
Nombre IUPAC |
lithium;[1,3]thiazolo[5,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H4N2O2S.Li/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h1-3H,(H,10,11);/q;+1/p-1 |
Clave InChI |
YAFQRASLVOABEX-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CN=CC2=C1N=C(S2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15248186.png)
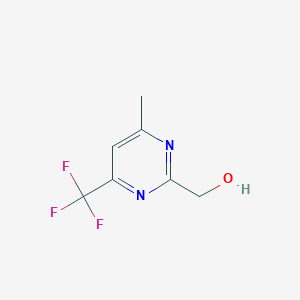
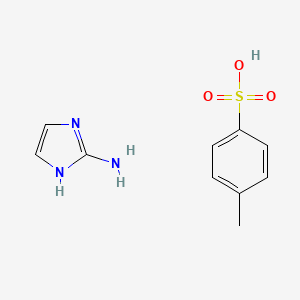
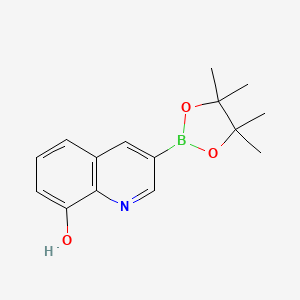
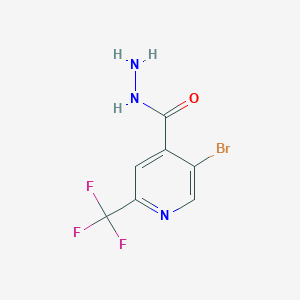

![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
